![molecular formula C9H8I2O2 B2577691 2-Ethoxy-3,5-diiodobenzaldehyde CAS No. 708272-98-4](/img/structure/B2577691.png)
2-Ethoxy-3,5-diiodobenzaldehyde
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Description
“2-Ethoxy-3,5-diiodobenzaldehyde” is a chemical compound with the molecular formula C9H8I2O2 . It has an average mass of 401.968 Da and a monoisotopic mass of 401.861359 Da .
Molecular Structure Analysis
The molecular structure of “2-Ethoxy-3,5-diiodobenzaldehyde” consists of 9 carbon atoms, 8 hydrogen atoms, 2 iodine atoms, and 2 oxygen atoms . The structure can be represented by the SMILES notation:CCOc1c(C=O)cc(cc1I)I
.
Scientific Research Applications
Synthesis of Schiff Bases
2-Ethoxy-3,5-diiodobenzaldehyde is used to synthesize new Schiff bases . Schiff bases are compounds that have a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group - not hydrogen. They are formed by the condensation of primary amines with carbonyl compounds, particularly aldehydes and ketones .
Creation of Tridentate Ligands
This compound is also used in the creation of new tridentate ligands . Tridentate ligands are ligands that can bind to a central atom in a coordination complex in three places. In this case, the ligand is [(2-hydroxy-3,5-diiodo-benzylidene)-amino]-acetic acid (HDBA) .
Pharmaceutical Applications
A Schiff base compound, (E)-N’-(2-hydroxy-3,5-diiodobenzylidene)nicotinohydrazide, synthesized from 2-Ethoxy-3,5-diiodobenzaldehyde and nicotinic hydrazide, has shown promising pharmaceutical benefits . The in silico prediction of ADME/Tox profiles for the complexes using pkCSM web tools indicates favorable absorption, distribution, metabolism, and excretion values .
Antimicrobial Activity
The Schiff base synthesized from 2-Ethoxy-3,5-diiodobenzaldehyde has demonstrated antimicrobial activity against Staphylococcus aureus, Escherichia coli, Beauveria bassiana, Aspergillus niger, and Candida albicans .
Molecular Docking Analysis
Molecular docking analysis has been employed to confirm the potential binding of the ligand to DNA . This is important in drug discovery and development as it helps in understanding the interaction between small molecules and their protein targets.
Density Functional Theory (DFT) Calculations
To understand the molecular structure and chemical reactivity of the Schiff base ligand, Density Functional Theory (DFT) calculations have been employed . DFT is a computational technique used to predict the structure, properties, and reactivity of molecules.
properties
IUPAC Name |
2-ethoxy-3,5-diiodobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8I2O2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRZGHYOLLVQRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)I)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8I2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-3,5-diiodobenzaldehyde |
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